6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 21660-16-2
VCID: VC12031518
InChI: InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h7-9,16H,2-6H2,1H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester

CAS No.: 21660-16-2

Cat. No.: VC12031518

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid ethyl ester - 21660-16-2

Specification

CAS No. 21660-16-2
Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
IUPAC Name ethyl 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate
Standard InChI InChI=1S/C15H17NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h7-9,16H,2-6H2,1H3
Standard InChI Key MCTFKFAJCCQSRS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a fused bicyclic system comprising a benzene ring and a partially saturated pyrrole ring (tetrahydrocarbazole). The ethyl ester group at position 3 introduces steric and electronic modifications that influence reactivity and solubility. The molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.30 g/mol .

Physicochemical Data

Key properties derived from related carbazole esters and synthetic intermediates include:

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₂
Molecular Weight243.30 g/mol
Boiling PointEstimated 320–340°C (dec.)
SolubilitySoluble in DCM, THF, ethanol
LogP (Partition Coefficient)~3.2 (predicted)

The ethyl ester group reduces polarity compared to the carboxylic acid precursor, improving solubility in organic solvents .

Synthesis and Optimization

Suzuki-Miyaura Coupling and Cadogen Cyclization

A validated route for carbazole-3-carboxylates involves Suzuki coupling of 3-bromobenzoic acid derivatives with arylboronic esters, followed by Cadogen reductive cyclization. For example, 3-bromobenzoic acid methyl ester reacts with 2-bromonitrobenzene in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield biphenyl intermediates, which undergo cyclization with triphenylphosphine in 1,2-dichlorobenzene . Ethyl ester derivatives are synthesized analogously by substituting methyl esters with ethyl counterparts during esterification .

Alternative Routes

A patent describes the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide via reductive amination of keto esters, suggesting adaptability for 3-carboxylic acid ethyl esters . Ethylation of the carboxylic acid precursor (CAS 36729-27-8) using ethanol under acidic conditions (e.g., H₂SO₄) represents a straightforward esterification method .

Pharmaceutical and Industrial Applications

Intermediate in Drug Discovery

Carbazole derivatives exhibit anti-Sirt1 activity, relevant for treating metabolic disorders and neurodegenerative diseases . The ethyl ester serves as a prodrug or synthetic intermediate for carbazole-based therapeutics, enabling improved membrane permeability compared to carboxylic acids .

Analytical Characterization

Spectroscopic Data

IR Spectroscopy: A strong absorption band at 1720–1740 cm⁻¹ corresponds to the ester carbonyl group . N-H stretching of the carbazole core appears near 3400 cm⁻¹ .
¹H NMR (CDCl₃): Key signals include δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), δ 4.25 (q, 2H, J = 7.1 Hz, OCH₂), and aromatic protons at δ 7.2–8.1 ppm .
¹³C NMR: The ester carbonyl resonates at δ 168–170 ppm, with the ethyl group carbons at δ 14.1 (CH₃) and δ 60.8 (OCH₂) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves >95% purity for related carbazole esters . Retention times vary with mobile phase composition, typically 8–12 minutes under optimized conditions .

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